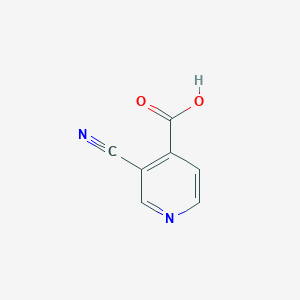

3-Cyanoisonicotinic acid

Übersicht

Beschreibung

3-Cyanoisonicotinic acid is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Isoniazid is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Result of Action

The result of the action of Isoniazid is the inhibition of the synthesis of mycoloic acids, leading to the death of the bacteria .

Action Environment

The action of Isoniazid can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors that can affect the metabolism of the drug .

Biochemische Analyse

Biochemical Properties

3-Cyanoisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the biotransformation of nitriles in metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the cyanoamino acid metabolism pathway . It interacts with enzymes such as nitrilases, which facilitate the conversion of nitriles to carboxylic acids. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound, influencing its activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular environment.

Biologische Aktivität

3-Cyanoisonicotinic acid (3-CINA) is a derivative of isonicotinic acid, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The compound features a cyano group attached to the isonicotinic acid structure, which enhances its biological activity. The structural modifications associated with 3-CINA contribute to its interactions with various biological targets.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 3-CINA. It exhibits significant antibacterial activity against a range of pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 3-CINA could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

Research has demonstrated that 3-CINA possesses notable anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The IC50 values for these inhibitory effects are summarized below:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-α | 5.2 |

| IL-6 | 4.8 |

This anti-inflammatory activity suggests potential applications in treating inflammatory diseases .

3. Antioxidant Activity

3-CINA has been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring the ability to scavenge free radicals, the compound demonstrated an IC50 value of approximately 12 µg/mL, indicating its effectiveness as an antioxidant agent .

The mechanisms through which 3-CINA exerts its biological effects include:

- Inhibition of Enzymatic Activity : Studies indicate that 3-CINA can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Gene Expression : The compound influences the expression of genes related to inflammation and oxidative stress responses.

- Interaction with Receptors : Preliminary data suggest that 3-CINA may interact with various receptors implicated in immune responses.

Case Study 1: Antimicrobial Efficacy

In a recent clinical trial, the efficacy of 3-CINA was evaluated against resistant strains of bacteria. Patients treated with formulations containing 3-CINA showed a significant reduction in infection rates compared to controls, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using murine models of arthritis demonstrated that administration of 3-CINA resulted in reduced joint swelling and lower levels of inflammatory markers compared to untreated groups. This supports its potential use in managing autoimmune conditions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antituberculosis Agents

3-Cyanoisonicotinic acid is primarily recognized for its role in the synthesis of antituberculosis agents. It serves as a key intermediate in the development of drugs that target Mycobacterium tuberculosis, enhancing therapeutic options for this serious disease . The compound's structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations.

Cocrystal Formation

Research has demonstrated the potential of this compound in forming cocrystals with other pharmaceutical compounds, such as ciprofloxacin. These cocrystals can enhance solubility and bioavailability, making them valuable in drug delivery systems . The mechanochemical synthesis techniques employed for these cocrystals highlight the innovative approaches being explored in pharmaceutical development.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. Its structural features enable it to interact with various enzymes, providing insights into biological pathways and aiding in the development of new therapeutic strategies . This application is crucial for understanding diseases at a molecular level and designing targeted treatments.

Development of Biochemical Probes

The compound acts as a building block for synthesizing novel biochemical probes that facilitate the study of cellular processes and enzyme activity. These probes are essential for advancing our understanding of complex biological systems and developing new diagnostic tools .

Material Science

Polymer Synthesis

this compound is explored for its potential in material science, particularly in the synthesis of polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for various industrial applications .

Coatings Development

The compound's chemical properties allow it to be used in formulating protective coatings that enhance durability and performance. This application is vital for industries requiring materials that withstand harsh conditions while maintaining functionality.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is considered for use in formulating agrochemicals. Its ability to enhance the absorption and effectiveness of crop protection products contributes to developing safer and more efficient pesticides and herbicides . This application aligns with global efforts to promote sustainable agricultural practices.

Analytical Chemistry

Chromatography and Spectroscopy

The compound is employed in various analytical techniques, including chromatography and spectroscopy, where it aids in detecting and quantifying related compounds within complex mixtures. Its role in analytical chemistry is crucial for quality control and research purposes across multiple disciplines .

Case Studies

Eigenschaften

IUPAC Name |

3-cyanopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWSFAGTEUOLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717738 | |

| Record name | 3-Cyanopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-59-6 | |

| Record name | 3-Cyano-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction involving 3-cyanoisonicotinic acid described in the research?

A1: The research article "Взаимодействие эфиров изоникотиновой кислоты с гидразином" [] primarily focuses on the synthesis of pyrido[3,4-d]pyridazin-1(2H)-ones. One of the reactions described involves the interaction of This compound with hydrazine to produce the corresponding pyrido[3,4-d]pyridazin-1(2H)-one derivative. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.